2-Chloro-5-thienyl-(2-pyridyl)methanol 2-Chloro-5-thienyl-(2-pyridyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13487738
InChI: InChI=1S/C10H8ClNOS/c11-9-5-4-8(14-9)10(13)7-3-1-2-6-12-7/h1-6,10,13H
SMILES: C1=CC=NC(=C1)C(C2=CC=C(S2)Cl)O
Molecular Formula: C10H8ClNOS
Molecular Weight: 225.70 g/mol

2-Chloro-5-thienyl-(2-pyridyl)methanol

CAS No.:

Cat. No.: VC13487738

Molecular Formula: C10H8ClNOS

Molecular Weight: 225.70 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-thienyl-(2-pyridyl)methanol -

Specification

Molecular Formula C10H8ClNOS
Molecular Weight 225.70 g/mol
IUPAC Name (5-chlorothiophen-2-yl)-pyridin-2-ylmethanol
Standard InChI InChI=1S/C10H8ClNOS/c11-9-5-4-8(14-9)10(13)7-3-1-2-6-12-7/h1-6,10,13H
Standard InChI Key JDNVHFOZBVHCEZ-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C(C2=CC=C(S2)Cl)O
Canonical SMILES C1=CC=NC(=C1)C(C2=CC=C(S2)Cl)O

Introduction

2-Chloro-5-thienyl-(2-pyridyl)methanol is a complex organic compound featuring a thienyl group and a pyridyl group attached to a methanol moiety. Its chemical structure is represented by the molecular formula C10H8ClNOS, with a formula weight of 225.69 g/mol . This compound is of interest in medicinal chemistry and organic synthesis due to its unique structural features, which facilitate various chemical modifications to enhance biological activity or tailor it for specific applications.

Synthesis of 2-Chloro-5-thienyl-(2-pyridyl)methanol

The synthesis of 2-Chloro-5-thienyl-(2-pyridyl)methanol typically involves multi-step processes. While specific synthesis methods are not detailed in the available literature, common approaches in organic synthesis often involve the use of catalysts and optimized reaction conditions such as temperature, pressure, and reaction time to achieve high yields and purity of the desired compound.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
5-ThienylpyridineThienyl group attached to pyridineAntimicrobial properties
2-Chloro-4-(thien-3-yl)pyridineHalogenated pyridine structurePotential anticancer activity
3-ThiophenecarboxaldehydeThiophene ring with an aldehydeNeuroprotective effects
2-Chloro-5-thienyl-(2-pyridyl)methanolThienyl and pyridyl groups attached to methanolPotential for various biological activities

Research Findings and Future Directions

Research on 2-Chloro-5-thienyl-(2-pyridyl)methanol is limited, and detailed studies on its biological activities and therapeutic applications are needed. Interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes and receptors, which can help identify potential therapeutic uses.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator